5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
Preparation Methods
Synthetic Routes::
5-Bromo-2-chloro-4’-ethoxy benzophenone: serves as an intermediate in the synthesis of our compound. Here’s how it’s made:
Industrial Production:: The method described above is suitable for industrial production due to its simplicity, high purity, and environmental friendliness.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including Friedel-Crafts reactions.
Common Reagents and Conditions: Reagents like thionyl chloride, DMF, dichloromethane, and aluminum trichloride are used.
Major Products: The key product is 5-bromo-2-chloro-4’-ethoxy benzophenone.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have pharmaceutical applications (e.g., antidiabetic properties).
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Provide a list of similar compounds for context.
Remember, this compound’s intricate structure holds promise for diverse applications
Biological Activity
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It might interact with specific receptors, influencing signaling pathways related to cell survival and apoptosis.
- Gene Expression Regulation : The compound could modulate the expression of genes associated with inflammatory responses and tumor progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study investigating various pyrazole compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents, such as chlorine in the structure, was found to enhance cytotoxicity and induce apoptosis in cancer cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 12.5 | Moderate cytotoxicity |
MDA-MB-231 | 8.3 | High cytotoxicity |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been assessed through various assays. A notable study indicated that certain pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. In vitro studies showed that the compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of experiments conducted on different cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in aggressive breast cancer subtypes.
- Synergistic Effects : Research indicated that combining this pyrazole derivative with standard chemotherapy agents like doxorubicin resulted in enhanced cytotoxic effects, suggesting a potential for combination therapy in clinical settings .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers, supporting its use as an anti-inflammatory agent .
Properties
CAS No. |
634897-32-8 |
---|---|
Molecular Formula |
C25H21ClN4O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-17-6-8-18(9-7-17)15-27-30-25(31)24-14-23(28-29-24)19-10-12-21(13-11-19)32-16-20-4-2-3-5-22(20)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
RBSDXSDFLSVTBK-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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